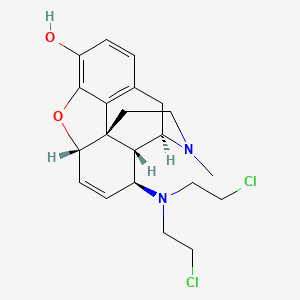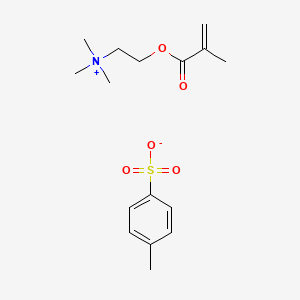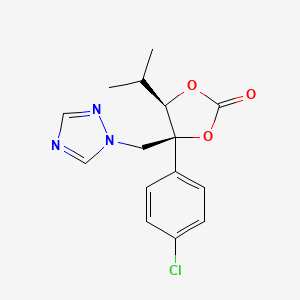
Dimethyl 4,4'-thiobisbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-thiobisbutyrate can be synthesized through the esterification of 4,4’-thiobisbutyric acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of dimethyl 4,4’-thiobisbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,4’-thiobisbutyrate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4’-thiobisbutyrate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 4,4’-thiobisbutyrate involves its reactivity towards nucleophiles and oxidizing agents. The ester groups can undergo hydrolysis or transesterification, while the thioether linkage can be oxidized to form more reactive intermediates . These reactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 3,3’-thiobispropionate
- Dimethyl 2,2’-thiobisacetate
- Dimethyl 5,5’-thiobisvalerate
Uniqueness
Dimethyl 4,4’-thiobisbutyrate is unique due to its specific thioether linkage and the positioning of the ester groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds . For instance, the longer carbon chain in dimethyl 4,4’-thiobisbutyrate compared to dimethyl 2,2’-thiobisacetate results in different physical and chemical behaviors .
Eigenschaften
CAS-Nummer |
50354-51-3 |
|---|---|
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
methyl 4-(4-methoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-13-9(11)5-3-7-15-8-4-6-10(12)14-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
UWLNIOIUTIBVPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCSCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


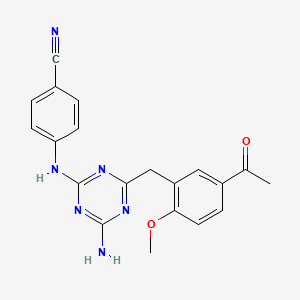
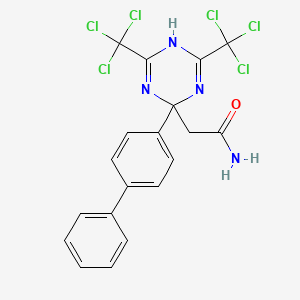
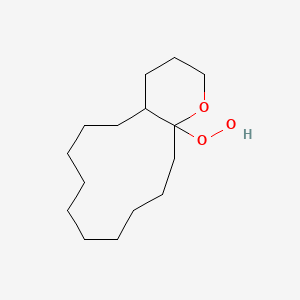
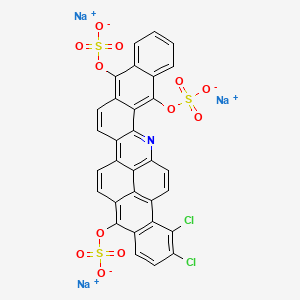
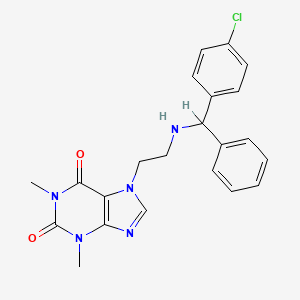
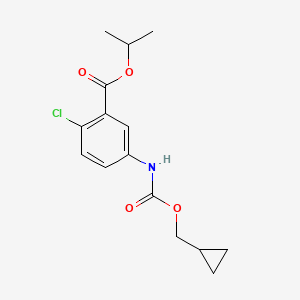
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
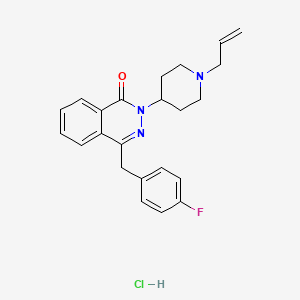
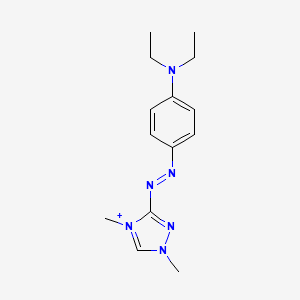
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
